2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride
Description
2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane backbone substituted with a 4-nitrobenzenesulfonyl group at the 2-position and an amine group at the 6-position, with a hydrochloride counterion. The spiro[4.4]nonane system consists of two fused rings (one five-membered and one four-membered), providing conformational rigidity.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting neurological disorders, as spirocyclic frameworks are known for modulating central nervous system (CNS) activity .
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfonyl-2-azaspiro[4.4]nonan-9-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S.ClH/c15-13-2-1-7-14(13)8-9-16(10-14)22(20,21)12-5-3-11(4-6-12)17(18)19;/h3-6,13H,1-2,7-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTQOHJBWVDGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride (CAS No. 1798713-08-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 361.84 g/mol. The structure features a spirocyclic framework, which is often associated with unique biological properties due to its three-dimensional conformation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A study focusing on the Nrf2 pathway revealed that this compound could activate Nrf2, leading to enhanced cellular defense mechanisms against oxidative stress, which is crucial in cancer therapy .
Neuroprotective Effects
Some derivatives of azaspiro compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation. While direct studies on this specific compound are scarce, the potential for neuroprotective applications exists based on related compounds.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Nrf2 Pathway Activation : This pathway is crucial for cellular defense against oxidative stress and inflammation.
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Modulation of Neurotransmitter Systems : Potential effects on neurotransmitter release and receptor activity can lead to neuroprotective outcomes.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
Key Observations:
- Spiro Ring Size: The target compound’s spiro[4.4]nonane system balances rigidity and flexibility compared to smaller (e.g., spiro[3.3]heptane) or larger (e.g., spiro[4.5]decane) analogs. Smaller systems may reduce steric hindrance but limit pharmacophore diversity .
- Substituent Effects: The 4-nitrobenzenesulfonyl group enhances electron-withdrawing capacity and lipophilicity (logP ~2.5–3.5 est.) compared to phenylamino (logP ~1.8–2.2) or hydroxyl groups (logP ~0.5). This could improve blood-brain barrier penetration but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
